(S)-N-(1-Benzylpyrrolidin-3-yl)-2-chloroacetamide
Overview
Description
(S)-N-(1-Benzylpyrrolidin-3-yl)-2-chloroacetamide is a chiral compound with a pyrrolidine ring substituted with a benzyl group and a chloroacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(1-Benzylpyrrolidin-3-yl)-2-chloroacetamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the pyrrolidine ring.
Formation of the Chloroacetamide Moiety: The final step involves the reaction of the benzyl-substituted pyrrolidine with chloroacetyl chloride in the presence of a base to form the chloroacetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-N-(1-Benzylpyrrolidin-3-yl)-2-chloroacetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloroacetamide group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzyl group and the pyrrolidine ring.
Hydrolysis: The chloroacetamide moiety can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of a polar aprotic solvent and a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used for hydrolysis reactions.
Major Products Formed
Nucleophilic Substitution: The major products are the substituted derivatives of the original compound.
Oxidation: Oxidation can lead to the formation of ketones or carboxylic acids.
Reduction: Reduction can result in the formation of alcohols or amines.
Hydrolysis: Hydrolysis yields the corresponding carboxylic acid and amine.
Scientific Research Applications
(S)-N-(1-Benzylpyrrolidin-3-yl)-2-chloroacetamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies investigating the interactions of chiral compounds with biological targets.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-N-(1-Benzylpyrrolidin-3-yl)-2-chloroacetamide involves its interaction with specific molecular targets. The chloroacetamide moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The benzyl group and pyrrolidine ring contribute to the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
Similar Compounds
(S)-N-(1-Benzylpyrrolidin-3-yl)methanol: This compound has a similar structure but lacks the chloroacetamide moiety.
(S)-tert-Butyl 1-benzylpyrrolidin-3-yl(methyl)carbamate: This compound contains a carbamate group instead of a chloroacetamide group.
tert-Butyl (S)-((1-benzylpyrrolidin-3-yl)methyl)carbamate: Another similar compound with a carbamate group.
Uniqueness
(S)-N-(1-Benzylpyrrolidin-3-yl)-2-chloroacetamide is unique due to the presence of the chloroacetamide moiety, which imparts distinct reactivity and biological activity compared to its analogs. This makes it a valuable compound for specific applications in medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
N-[(3S)-1-benzylpyrrolidin-3-yl]-2-chloroacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O/c14-8-13(17)15-12-6-7-16(10-12)9-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,15,17)/t12-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPBWRCHTSALJTF-LBPRGKRZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)CCl)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1NC(=O)CCl)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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